N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide is a complex organic compound characterized by its intricate molecular structure. It features a hexahydropyrano ring system fused with a dioxin moiety and is substituted with an acetamide and phenyl groups. The compound's molecular formula is C₁₈H₁₉N₁O₅, and it has a molecular weight of approximately 325.35 g/mol .
The reactivity of N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide can be explored through various chemical transformations:
These reactions can be leveraged for synthesizing derivatives with modified biological activity or improved solubility.
Research indicates that N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent and may possess anti-inflammatory properties. Its unique structure allows it to interact with specific biological targets effectively.
The synthesis of this compound typically involves multi-step organic reactions:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide has several potential applications:
Several compounds exhibit structural similarities to N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(Acetylamino)-2-(4-methoxyphenoxy)hexahydropyrano[3,2-d][1,3]dioxin | Contains methoxy substituent | Different electronic properties due to methoxy group |
5-(Hydroxyphenyl)tetrahydropyran | Simpler tetrahydropyran structure | Lacks the dioxin component |
1-(Phenylethynyl)hexahydropyran | Ethynyl substitution instead of propene | Enhanced reactivity due to triple bond |
These comparisons highlight the unique attributes of N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy...] that may contribute to its distinct biological activities and potential therapeutic applications.